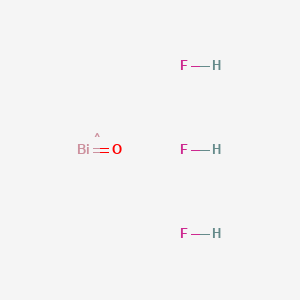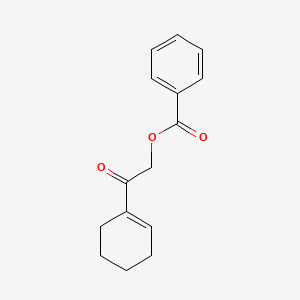
Octadeca-2,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-2,5-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 2nd and 5th positions of the carbon chain. This compound is part of the broader class of octadecadienoic acids, which are known for their various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-2,5-dienoic acid typically involves the use of high-performance liquid chromatography (HPLC) to separate it from other isomeric acids . The synthetic route may include the use of dienophiles and triazoline derivatives to achieve the desired separation and purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale production would involve similar chromatographic techniques to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-2,5-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or peroxides.
Reduction: This reaction involves the addition of hydrogen, often resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., OH-).
Major Products Formed
Oxidation: Epoxides and peroxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Octadeca-2,5-dienoic acid has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of octadeca-2,5-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A polyunsaturated omega-6 fatty acid with double bonds at the 9th and 12th positions.
9Z,12E-Octadecadienoic acid: An isomer with double bonds at the 9th and 12th positions but in different configurations.
Uniqueness
Octadeca-2,5-dienoic acid is unique due to the specific positions of its double bonds (2nd and 5th positions), which confer distinct chemical and biological properties compared to other octadecadienoic acids .
Propriétés
Numéro CAS |
58989-38-1 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-2,5-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14,16-17H,2-12,15H2,1H3,(H,19,20) |
Clé InChI |
HTDYFMGWIACGSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)



![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)


![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)



